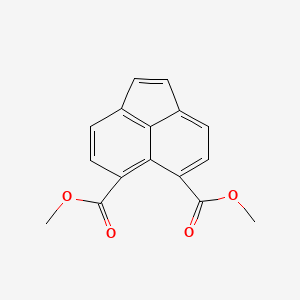

Dimethyl acenaphthylene-5,6-dicarboxylate

Description

Structure

3D Structure

Properties

CAS No. |

92964-95-9 |

|---|---|

Molecular Formula |

C16H12O4 |

Molecular Weight |

268.26 g/mol |

IUPAC Name |

dimethyl acenaphthylene-5,6-dicarboxylate |

InChI |

InChI=1S/C16H12O4/c1-19-15(17)11-7-5-9-3-4-10-6-8-12(16(18)20-2)14(11)13(9)10/h3-8H,1-2H3 |

InChI Key |

BINLBFOXUUZORY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C3C2=C(C=C3)C=C1)C(=O)OC |

Origin of Product |

United States |

Reactivity and Derivatization Chemistry of Dimethyl Acenaphthylene 5,6 Dicarboxylate

Cycloaddition Reactions of the Acenaphthylene (B141429) Moiety

The extended π-system of the acenaphthylene core in dimethyl acenaphthylene-5,6-dicarboxylate allows it to participate in cycloaddition reactions, acting either as a diene or a dienophile depending on the reaction partner.

The acenaphthylene system can engage in various modes of cycloaddition, including [4+2] and [2+2] reactions. While specific studies detailing the behavior of this compound in these reactions are not extensively documented, its reactivity can be inferred from the known chemistry of acenaphthylene and related polycyclic aromatic hydrocarbons.

In a [4+2] cycloaddition (Diels-Alder reaction) , the acenaphthylene moiety can potentially act as the diene component. For instance, in tandem C–H penta- and hexaannulation reactions to form acenaphthylene-containing polycyclic aromatic hydrocarbons (PAHs), a Diels-Alder reaction is a key step where the acenaphthylene core is formed by the reaction of a precursor with a dienophile like dimethyl acetylenedicarboxylate (B1228247). This suggests that the acenaphthylene system itself can participate as the 4π component with suitable dienophiles. The electron-withdrawing nature of the two ester groups in this compound would, however, decrease the electron density of the π-system, making it a less reactive diene compared to unsubstituted acenaphthylene.

Conversely, the double bond of the five-membered ring in acenaphthylene can act as a dienophile in reactions with electron-rich dienes. The presence of the electron-withdrawing ester groups would enhance the dienophilic character of this double bond.

Acenaphthylene is also known to undergo [2+2] photocycloaddition reactions . For example, the intermolecular [2+2] photocycloaddition between para-benzoquinone and acenaphthylene has been reported. acs.org This suggests that this compound could similarly participate in photochemical cycloadditions with various alkenes, leading to the formation of cyclobutane (B1203170) derivatives.

Table 1: Potential Cycloaddition Reactions of this compound

| Cycloaddition Type | Role of this compound | Potential Reaction Partner | Expected Product Type |

| [4+2] Diels-Alder | Diene | Electron-deficient alkynes/alkenes | Polycyclic aromatic adduct |

| [4+2] Diels-Alder | Dienophile | Electron-rich dienes | Fused-ring system |

| [2+2] Photocycloaddition | Alkene component | Alkenes, quinones | Cyclobutane derivative |

The stereochemistry of Diels-Alder reactions is well-defined and predictable. When a cyclic diene reacts with a dienophile, two major stereoisomeric products can be formed: the endo and exo adducts. masterorganicchemistry.comresearchgate.netyoutube.comlibretexts.org

Endo Rule : In many Diels-Alder reactions, the endo product is the kinetically favored product. masterorganicchemistry.comyoutube.com This preference is often attributed to secondary orbital interactions between the π-system of the diene and the substituents on the dienophile in the transition state. masterorganicchemistry.com

Exo Product : The exo product is generally the thermodynamically more stable isomer due to reduced steric hindrance. youtube.com

For a hypothetical Diels-Alder reaction where this compound acts as the dienophile reacting with a cyclic diene like cyclopentadiene, the formation of both endo and exo products would be expected. The ester groups would be oriented towards the diene in the endo transition state. While the endo product would likely be formed faster, the exo product might be favored under conditions of thermodynamic control (e.g., higher temperatures and longer reaction times). youtube.com

The stereochemical outcome can also be influenced by the presence of Lewis acid catalysts, which can enhance the preference for the endo adduct. masterorganicchemistry.com

Functional Group Transformations of the Ester Moieties

The dimethyl ester groups at the 5- and 6-positions of the acenaphthylene core are versatile handles for further chemical modifications. These transformations allow for the synthesis of a variety of derivatives with different physical and chemical properties.

The hydrolysis of the dimethyl ester to the corresponding dicarboxylic acid, acenaphthylene-5,6-dicarboxylic acid, is a fundamental transformation. This reaction is typically carried out under basic conditions followed by acidification. For instance, the hydrolysis of a complex acenaphthylene-containing PAH to its corresponding diacid has been reported, demonstrating the feasibility of this transformation on the acenaphthylene core.

A general procedure would involve heating the diester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility. The reaction progress can be monitored by techniques like thin-layer chromatography. Upon completion, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid, which can then be isolated by filtration.

Table 2: General Conditions for Hydrolysis of this compound

| Reagents | Solvent | Temperature | Work-up |

| NaOH or KOH | Water/Methanol or Ethanol | Reflux | Acidification with HCl |

Transesterification is a process where the methyl groups of the ester are exchanged with other alkyl or aryl groups from an alcohol. rsc.org This reaction is useful for modifying the properties of the molecule, such as its solubility or its ability to be incorporated into polymers. The reaction can be catalyzed by either acids (e.g., sulfuric acid, p-toluenesulfonic acid) or bases (e.g., sodium methoxide, titanium alkoxides).

For example, reacting this compound with a diol in the presence of a suitable catalyst could lead to the formation of polyesters. The choice of catalyst and reaction conditions would depend on the specific alcohol being used and the desired outcome.

The ester groups can be reduced to the corresponding primary alcohols, yielding 5,6-bis(hydroxymethyl)acenaphthylene. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether is typically required for this transformation. The reaction involves the nucleophilic addition of hydride ions to the carbonyl carbon of the ester.

The resulting diol, 5,6-bis(hydroxymethyl)acenaphthylene, is a versatile intermediate for further functionalization. The two primary alcohol groups can undergo a variety of reactions, including:

Esterification : Reaction with carboxylic acids or their derivatives to form new esters.

Etherification : Conversion to ethers by reaction with alkyl halides under basic conditions (Williamson ether synthesis).

Oxidation : Oxidation to the corresponding dialdehyde (B1249045) or dicarboxylic acid, depending on the oxidizing agent used.

Conversion to Halides : The hydroxyl groups can be replaced by halogens using reagents like SOCl₂ or PBr₃, providing precursors for further nucleophilic substitution reactions.

These functionalization pathways open up possibilities for the synthesis of a wide range of acenaphthylene-based materials, such as ligands for metal complexes, monomers for polymers, and building blocks for supramolecular structures.

Condensation and Heterocyclic Annulation Reactions Involving Carboxylate Groups

The ester groups of this compound serve as versatile handles for the construction of more complex molecular architectures, particularly fused heterocyclic systems. These reactions typically involve condensation with various nucleophiles, leading to the formation of new rings annulated to the acenaphthylene framework.

While direct studies on this compound are limited, the reactivity of the closely related acenaphthenequinone (B41937) provides valuable insights into the potential transformations of the dicarboxylate derivative. For instance, acenaphthenequinone readily undergoes condensation with a variety of reagents to form heterocyclic structures. These include reactions with amines, hydrazines, and active methylene (B1212753) compounds to yield quinoxaline, pyridazine, and other fused heterocyclic systems. nih.govmdpi.com It is plausible that this compound could undergo similar cyclization reactions, for example, through initial hydrolysis to the dicarboxylic acid followed by condensation or via direct amidation and subsequent cyclization.

The synthesis of acenaphthylene-fused heteroarenes, including pyrazoles, pyridines, and pyrimidines, has been achieved through palladium-catalyzed cross-coupling and C-H activation cascades starting from 1,8-dihalonaphthalenes. beilstein-journals.org This suggests that functionalized acenaphthylene derivatives, such as the dicarboxylate, could be valuable precursors for a wide array of heterocyclic compounds with potential applications in materials science and medicinal chemistry.

| Reactant | Product Type | Reference |

| Acenaphthenequinone | Quinoxalines, Pyridazines | nih.govmdpi.com |

| 1,8-Dihalonaphthalenes | Acenaphthylene-fused heteroarenes | beilstein-journals.org |

Electrophilic and Nucleophilic Reactions on the Acenaphthylene Aromatic System

The acenaphthylene aromatic system is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity of these reactions being influenced by the existing substituents. The two electron-withdrawing methyl carboxylate groups at the 5 and 6 positions are expected to deactivate the aromatic ring towards electrophilic substitution and direct incoming electrophiles to specific positions.

Electrophilic Aromatic Substitution:

In general, electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The rate and position of this substitution are governed by the electronic nature of the substituents already present on the ring. wikipedia.org Electron-donating groups activate the ring and are typically ortho, para-directing, while electron-withdrawing groups deactivate the ring and are meta-directing. For this compound, the ester groups would deactivate the naphthalene (B1677914) core, making electrophilic substitution more challenging compared to unsubstituted acenaphthylene. The directing effect would likely favor substitution at positions away from the deactivating influence of the carboxylate groups.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on acenaphthylene systems is less common than electrophilic substitution but can occur, particularly when the ring is substituted with strong electron-withdrawing groups. The presence of the dicarboxylate functionalities could potentially facilitate nucleophilic attack on the aromatic ring. Studies on related acenaphthylene derivatives have shown that the introduction of nitro groups, which are strongly electron-withdrawing, enables nucleophilic substitution reactions, such as methoxylation. beilstein-journals.org This suggests that under appropriate conditions, the ester groups in this compound might activate the aromatic system towards attack by nucleophiles.

| Reaction Type | Effect of Carboxylate Groups | Expected Outcome |

| Electrophilic Aromatic Substitution | Deactivating | Substitution at positions less influenced by the ester groups. |

| Nucleophilic Aromatic Substitution | Potentially Activating | May facilitate attack by strong nucleophiles. |

Radical Reactions and Photoaddition Processes

The extended π-system of acenaphthylene makes it a candidate for radical reactions and photochemical transformations. These processes can lead to the formation of new carbon-carbon bonds and unique molecular structures.

Radical Reactions:

Photoaddition Processes:

Acenaphthylene and its derivatives are known to undergo photochemical reactions, including cycloadditions. For example, the photocycloaddition of dimethylacetylene dicarboxylate to activated indoles has been reported. documentsdelivered.com Although this example involves a different aromatic system, it demonstrates the potential for acetylenic compounds to participate in photoadditions. It is plausible that the acenaphthylene core of this compound could undergo [2+2] or [4+2] photocycloaddition reactions with various alkenes or alkynes, leading to the formation of complex polycyclic structures. The photolysis of acenaphthenequinone in the presence of olefins is another relevant example, resulting in oxidized products and highlighting the photochemical reactivity of the acenaphthylene framework. nih.gov

| Process | Description | Potential Products |

| Radical Addition | Reaction with radical species. | Formation of new C-C bonds on the aromatic ring. |

| Photoaddition | Light-induced cycloaddition reactions. | Complex polycyclic structures. |

Spectroscopic and Analytical Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis (e.g., ¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules.

¹H NMR Spectroscopy would be used to identify the number of chemically distinct protons, their electronic environments, and their proximity to one another. For Dimethyl acenaphthylene-5,6-dicarboxylate, one would expect to observe signals for the aromatic protons on the acenaphthylene (B141429) core and a distinct singlet for the two equivalent methyl ester groups. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would be crucial for confirming the 5,6-substitution pattern.

¹³C NMR Spectroscopy provides information on the carbon framework of the molecule. A spectrum would show distinct signals for the carbonyl carbons of the ester groups, the methyl carbons, and the various sp²-hybridized carbons of the acenaphthylene ring system.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to unambiguously assign all proton and carbon signals and to confirm the connectivity of the entire molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: This table is a hypothetical representation as experimental data is unavailable.)

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic CH | ¹H NMR | 7.0 - 8.0 | Multiplet |

| Ester OCH₃ | ¹H NMR | ~3.9 | Singlet |

| Aromatic C | ¹³C NMR | 120 - 140 | - |

| Ester C=O | ¹³C NMR | ~165 | - |

| Ester OCH₃ | ¹³C NMR | ~52 | - |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Infrared (IR) Spectroscopy of this compound would be expected to show a strong, characteristic absorption band for the C=O (carbonyl) stretching of the ester groups, typically in the region of 1720-1740 cm⁻¹. Other significant peaks would include C-O stretching vibrations and C-H stretching from the aromatic and methyl groups.

Raman Spectroscopy would provide complementary information, particularly for the non-polar bonds of the carbon skeleton of the acenaphthylene ring.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions, Conjugation Analysis, and Solvatochromic Behavior

UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems. The extended π-system of the acenaphthylene core in this compound would give rise to characteristic absorption bands in the UV-Vis region, corresponding to π→π* electronic transitions. The position of the maximum absorbance (λmax) would be indicative of the extent of conjugation. Studies in different solvents could reveal any solvatochromic behavior, where the λmax shifts depending on solvent polarity.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular mass. Analysis of the fragmentation pattern would likely reveal the loss of methoxy (B1213986) (-OCH₃) or carbomethoxy (-COOCH₃) groups, providing further confirmation of the structure.

X-ray Crystallography for Solid-State Structure Determination, Conformation, and Intermolecular Interactions

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles. It would also reveal details about the crystal packing and any intermolecular interactions, such as π-stacking, that might be present.

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Separation

Chromatographic methods are essential for separating compounds and assessing their purity.

High-Performance Liquid Chromatography (HPLC) would be a primary method for determining the purity of this compound. A reverse-phase HPLC method, likely using a C18 column with a mobile phase such as acetonitrile (B52724) and water, would be developed. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, provided the compound is sufficiently volatile and thermally stable. This technique combines the separation power of GC with the detection capabilities of MS, allowing for both purity assessment and structural confirmation.

Chiral Analysis for Stereoisomer Resolution and Characterization

The structure of this compound itself is achiral and therefore would not have stereoisomers to resolve. Chiral analysis would not be applicable to this compound unless it was derivatized with a chiral auxiliary or used in a chiral environment.

Computational and Theoretical Studies of Dimethyl Acenaphthylene 5,6 Dicarboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Aromaticity Assessment

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of acenaphthylene (B141429) and its derivatives. The acenaphthylene core is a non-alternant polycyclic aromatic hydrocarbon (PAH), and its unique cyclopentannulated structure gives rise to distinct electronic properties. rsc.org DFT studies on the parent acenaphthylene and related structures reveal that the five-membered ring often exhibits anti-aromatic character, which can be quantified using methods like Nucleus-Independent Chemical Shift (NICS) calculations. rsc.orgresearchgate.net For instance, NICS(0) values for the five-membered ring in acenaphthylene are positive, indicating an anti-aromatic nature, while the naphthalene (B1677914) and benzene (B151609) moieties within related structures show negative NICS values, confirming their aromaticity. rsc.org The aromatic character of the five-membered rings can be influenced by the size and position of fused polyacenic sections in larger congeners. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic behavior, including its reactivity and optical properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key parameter. Acenaphthylene derivatives are known for having relatively low HOMO-LUMO gaps, which is a desirable trait for applications in organic electronics. rsc.orgresearchgate.net

For example, a derivative of acenaphthylene, PDAK, exhibits a low HOMO-LUMO energy gap of 1.91 eV. researchgate.net The extended π-electron conjugation in these systems leads to a lower reorganization energy for charge hopping. rsc.org The introduction of electron-withdrawing groups, such as the dicarboxylate esters in Dimethyl acenaphthylene-5,6-dicarboxylate, is expected to lower the LUMO energy level, potentially reducing the HOMO-LUMO gap further and enhancing the molecule's electron affinity. This tuning of the electronic structure is a central theme in the design of acenaphthylene-based materials for organic solar cells and other optoelectronic devices. rsc.orgresearchgate.net

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| PDAK (Acenaphthylene Derivative) | - | - | 1.91 | researchgate.net |

| Acenaphthylene-dicarboxyimide Derivative (55a) | - | -3.62 | - | rsc.org |

| Acenaphthylene-dicarboxyimide Derivative (55b) | - | -3.58 | - | rsc.org |

| Acenaphthylene-dicarboxyimide Derivative (55c) | - | -3.68 | - | rsc.org |

Computational methods are widely used to predict spectroscopic properties, which aids in the interpretation of experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a common approach for calculating electronic excited states and simulating UV-Vis absorption spectra. researchgate.net For the acenaphthylene cation, TD-DFT calculations using functionals like B3LYP have successfully matched theoretical low-lying excited states with observed optical band energies. researchgate.net Similarly, DFT calculations can predict vibrational spectra (FT-IR) for species like neutral and cationic acenaphthylene, showing large differences that align with experimental observations. researchgate.net For acenaphthylene-based chromophores, TD-DFT calculations have been used to explain shifts in absorption and emission spectra. nih.gov Large calculated Stokes shifts can indicate a significant charge transfer character in the excited state. nih.gov

Furthermore, DFT calculations are crucial for mapping reaction energy profiles. For reactions involving dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form heterocyclic systems, calculations can determine the activation energies and the stability of intermediates and transition states. mdpi.comnih.gov For example, the formation of an imidazopyridazine from the reaction of a diaminoimidazole with DMAD was found to proceed through a bipolar σ-complex, with a calculated energy barrier of 23.3 kcal/mol. nih.gov These calculations can predict the most favorable reaction pathway among several possibilities. mdpi.com

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations excel at describing electronic properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for studying the conformational landscape and intermolecular interactions of larger systems. MD simulations can provide insights into how molecules like this compound would behave in a condensed phase. nih.gov These simulations can reveal the preferred conformations of the flexible dimethyl ester groups and how the planar acenaphthylene core packs in a solid state, influenced by π–π stacking and C—H⋯O interactions. researchgate.net Such simulations are vital for understanding the morphology of thin films, which is critical for the performance of organic electronic devices.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms. The synthesis of acenaphthylene derivatives often involves multi-step reactions where intermediates may be difficult to isolate and characterize experimentally. DFT calculations can map the potential energy surface of a reaction, identifying intermediates, transition states, and the associated energy barriers.

For instance, a proposed mechanism for the synthesis of acenaphthylenes via a Rh-catalyzed tandem C-H activation and annulation reaction was supported by computational analysis. nih.gov The mechanism involves the formation of a five-membered cyclorhodium intermediate, followed by alkyne insertion and intramolecular electrophilic attack. nih.gov Similarly, the mechanism of the three-component reaction between triphenylphosphine, dimethyl acetylenedicarboxylate, and other reagents has been investigated using DFT to characterize different possible reaction pathways. dntb.gov.ua These computational studies provide a detailed, step-by-step view of the reaction, guiding synthetic efforts and explaining observed product distributions.

Electronic Structure and Property Relationships in Acenaphthylene Derivatives

The electronic properties of acenaphthylene derivatives are intrinsically linked to their unique molecular structure. The presence of the five-membered ring fused to a naphthalene core creates a non-alternant hydrocarbon system, which distinguishes it from purely benzenoid PAHs like naphthalene or anthracene (B1667546). rsc.orgresearchgate.net This structural feature is responsible for the enhanced electron affinity of acenaphthylene-containing materials. rsc.orgnih.gov

Advanced Applications in Materials Science and Organic Electronics

Incorporation into Polymeric Systems

The structural characteristics of dimethyl acenaphthylene-5,6-dicarboxylate make it an attractive building block for the synthesis of advanced polymeric materials with tailored properties. Its incorporation into polymer chains can significantly influence their optical, electronic, and thermal characteristics.

Monomer for Polymerization Reactions (e.g., Ring-Opening Metathesis Polymerization, ROMP)

While dicarboxylate-containing monomers are utilized in various polymerization reactions, specific studies detailing the use of this compound as a monomer, particularly in Ring-Opening Metathesis Polymerization (ROMP), are not extensively documented in the current literature. However, the presence of the acenaphthylene (B141429) moiety suggests potential for polymerization. Acenaphthylene itself can be polymerized through methods such as free radical initiated suspension polymerizations to create crosslinked polymers. colab.wstpsgc-pwgsc.gc.ca This reactivity suggests that derivatives like this compound could also serve as monomers, potentially leading to polymers with unique properties imparted by the fused aromatic ring system and the polar ester groups.

Building Block for Conjugated Polymers with Tunable Band Gaps

The acenaphthylene core is a valuable component in the design of conjugated polymers for optoelectronic applications. nih.gov By incorporating this unit into a polymer backbone, it is possible to modulate the material's electronic properties, including its band gap. Research on conjugated polymers derived from acenaphthene (B1664957) imide and acenaphthylene imide has demonstrated that modifications to the fused-pentagon ring system can significantly alter the optoelectronic properties of the resulting polymers. rsc.orgresearchgate.net

Dehydrogenation of the saturated five-membered ring in acenaphthene derivatives to form the unsaturated acenaphthylene system extends the π-conjugation, leading to a reduction in the band gap and a bathochromic shift in absorption spectra. rsc.org This principle suggests that incorporating this compound into a conjugated polymer backbone could be a strategy for tuning the material's band gap. The electron-withdrawing nature of the dicarboxylate groups would further influence the electronic structure, potentially leading to materials with low-lying LUMO levels, which are desirable for applications in electron-transporting layers in organic electronic devices. The ability to tune the band gap is crucial for optimizing the performance of organic photovoltaic cells (OPVs) and organic light-emitting diodes (OLEDs). nih.govmdpi.com

| Polymer Building Block | Key Structural Feature | Impact on Optoelectronic Properties |

| Acenaphthylene Imide | Unsaturated fused-pentagon ring | Extended π-conjugation, narrowed bandgap, deep LUMO level |

| Acenaphthene Imide | Saturated fused-pentagon ring | Less extended π-conjugation, wider bandgap |

Luminescent and Photophysical Applications

The photophysical properties of molecules based on the acenaphthylene scaffold are of significant interest for various applications, from sensing to light-emitting devices. While acenaphthylene itself does not exhibit fluorescence, its derivatives can be highly luminescent. wikipedia.orgjasco-global.com

Aggregation-Induced Enhanced Emission (AIEE) Characteristics

Aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. acs.orgacs.org This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Studies on bis(imino)acenaphthene zinc complexes have shown that the acenaphthene framework can be a key component of AIE-active materials. nih.govrsc.orgnih.gov These complexes are non-emissive in solution but become emissive in the solid state or in aggregated forms. rsc.orgnih.gov The AIE properties can be tuned by modifying the substituents on the acenaphthene core. nih.gov Although direct evidence for AIEE in this compound is not yet reported, the structural rigidity of the acenaphthylene core and the potential for intermolecular interactions through the dicarboxylate groups suggest that its derivatives could be designed to exhibit AIEE. This property is highly desirable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging, where high solid-state emission efficiency is crucial.

Solvatochromic Behavior and its Exploitation in Sensing

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. nih.gov This change in absorption or emission spectra is due to the differential solvation of the ground and excited states of the molecule. rsc.org Molecules exhibiting strong solvatochromism can be utilized as probes to characterize the polarity of their local environment and are valuable for the development of chemical sensors. nih.gov

While specific studies on the solvatochromic properties of this compound are limited, the presence of both a large, polarizable aromatic system (acenaphthylene) and polar ester groups suggests that it may exhibit solvatochromic shifts. The potential for intramolecular charge transfer (ICT) upon excitation, a common origin of solvatochromism, could be explored in this molecule and its derivatives. If significant solvatochromism is present, this compound could be investigated for its potential in sensing applications, for example, in the colorimetric detection of analytes that alter the polarity of the medium. mdpi.commdpi.com

Chemiluminescent Systems and Metal-Organic Framework (MOF) Linkers

Dicarboxylates are a common class of organic linkers used in the construction of metal-organic frameworks (MOFs). nih.govuq.edu.au MOFs are crystalline materials with porous structures, and the choice of the organic linker is crucial in determining the topology, porosity, and functionality of the resulting framework. nih.gov The rigid structure of acenaphthylene-5,6-dicarboxylic acid (the hydrolyzed form of the dimethyl ester) makes it a potentially interesting candidate as a linker for MOFs. Its incorporation could lead to robust frameworks with specific photophysical properties inherited from the acenaphthylene unit, such as luminescence, which could be useful for sensing applications. acs.org While the use of acetylenedicarboxylate (B1228247) as a linker in MOFs has been explored, the specific use of acenaphthylene-5,6-dicarboxylate in MOF synthesis is an area for future investigation. rsc.org

Regarding chemiluminescent systems, the atmospheric chemistry of acenaphthylene has been studied, which involves reactions that can lead to the formation of various oxidation products. copernicus.org While this is not direct evidence of its application in analytical chemiluminescence, the reactivity of the acenaphthylene core suggests that it could be a precursor in reactions that produce light.

Precursor in the Synthesis of Functionalized Extended Aromatic Systems

This compound serves as a valuable precursor in the synthesis of functionalized extended aromatic systems, which are of significant interest in materials science and organic electronics. The acenaphthylene core, with its fused five- and six-membered rings, provides a rigid and planar building block that can be elaborated into larger polycyclic aromatic hydrocarbons (PAHs). The dicarboxylate functional groups at the 5- and 6-positions offer versatile handles for further chemical transformations, enabling the construction of complex and tailored molecular architectures.

One of the key strategies for extending the aromatic system of acenaphthylene derivatives is through cycloaddition reactions, particularly the Diels-Alder reaction. nih.govmdpi.comresearchgate.net In this approach, the acenaphthylene moiety can act as a dienophile, reacting with various dienes to form new six-membered rings. The resulting adducts can then be aromatized to generate larger, fully conjugated systems. The presence of the electron-withdrawing dimethyl ester groups in this compound can influence the reactivity of the acenaphthylene core in these cycloaddition reactions.

Furthermore, the ester functionalities can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted into other functional groups or used to create polymeric materials. For instance, the dicarboxylic acid can be transformed into an anhydride (B1165640), which is a common precursor for dyes and pigments.

A notable example of the synthetic utility of related acenaphthene derivatives is in the synthesis of pyracylene, a fascinating non-alternant hydrocarbon with a central cyclobutane (B1203170) ring fused to two naphthalene (B1677914) units. While not directly starting from this compound, the synthesis of pyracylene often involves the functionalization and subsequent cyclization of the acenaphthene skeleton. researchgate.net For instance, a synthetic route to a pair of cyclic, benzylic hydrazines derived from acenaphthene and acenaphthylene involved the use of dimethyl acenaphthene-5,6-dicarboxylate as a starting material. researchgate.net This highlights the role of this compound in accessing complex, fused aromatic structures.

The general strategy of using functionalized acenaphthenes to build larger PAHs is a powerful tool for creating novel materials with tailored electronic and optical properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.net

| Precursor | Reaction Type | Product Class | Potential Applications |

| This compound | Diels-Alder Cycloaddition | Extended Polycyclic Aromatic Hydrocarbons | Organic Electronics, Materials Science |

| Acenaphthene-5,6-dicarboxylic acid | Dehydration | Acenaphthene-5,6-dicarboxylic anhydride | Dyes, Pigments |

| Dimethyl acenaphthene-5,6-dicarboxylate | Reduction and further transformations | Cyclic benzylic hydrazines | Synthetic Intermediates |

Applications in Photocatalysis or Photoreactions

While specific studies on the photocatalytic applications of this compound are not extensively documented, the photochemical behavior of the parent acenaphthylene system and its derivatives suggests potential in this area. Acenaphthylene is known to undergo various photoreactions, including photodimerization and photooxidation.

The photochromic properties of some diaryl acenaphthylene derivatives have been investigated. researchgate.net Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. This property is crucial for the development of optical data storage devices, molecular switches, and smart materials. In these studies, diaryl acenaphthylene derivatives exhibited reversible photoisomerization upon irradiation with UV and visible light. researchgate.net The rigidity of the acenaphthylene moiety can contribute to the thermal stability of the photoisomers. researchgate.net

The presence of the dicarboxylate groups in this compound could influence its photophysical and photochemical properties. The ester groups can modulate the electronic structure of the molecule, potentially affecting its absorption and emission characteristics, as well as its excited-state reactivity.

In the broader context of photocatalysis, organic molecules with extended π-systems, such as acenaphthylene derivatives, can act as photosensitizers. Upon absorption of light, they can be promoted to an excited state and then transfer energy to other molecules, initiating chemical reactions. For instance, the photolysis of acenaphthenequinone (B41937), a related dicarbonyl derivative of acenaphthene, in the presence of oxygen leads to the formation of 1,8-naphthalic anhydride. mdpi.com When this reaction is carried out in the presence of an olefin like cyclohexene, it can induce the oxidation of the olefin. mdpi.com This demonstrates the potential of the acenaphthene core to participate in photocatalytic oxidation processes.

Furthermore, dicarboxylate compounds are used in the synthesis of metal-organic frameworks (MOFs), some of which exhibit photocatalytic activity for the degradation of organic dyes. researchgate.net The dicarboxylate functionality in this compound could potentially be used to incorporate this chromophore into such frameworks, leading to new photocatalytic materials. Visible-light photoredox catalysis has also been employed for the dicarboxylation of various unsaturated compounds, highlighting the role of light in promoting reactions involving dicarboxylate functionalities. researchgate.net

| Compound Class | Photochemical Property/Application | Mechanism/Key Feature |

| Diaryl acenaphthylene derivatives | Photochromism | Reversible photoisomerization between two forms with different absorption spectra. |

| Acenaphthenequinone | Photosensitized Oxidation | Energy transfer from the excited state of the quinone to oxygen and an olefin. |

| Dicarboxylate-based MOFs | Photocatalysis | Degradation of organic pollutants through light-induced redox processes. |

Conclusion and Future Research Directions

Summary of Current Understanding and Knowledge Gaps

The current understanding of dimethyl acenaphthylene-5,6-dicarboxylate is primarily centered on its synthesis, which is logically derived from its corresponding dicarboxylic acid. The synthesis of the parent acenaphthylene-5,6-dicarboxylic acid is established, often starting from acenaphthene (B1664957). A common route involves the reaction of acenaphthene with an alkali metal cyanate (B1221674) in strong acid to form acenaphthene-5,6-dicarboxylic acid imide, which can then be hydrolyzed to the dicarboxylic acid. google.com Subsequent esterification would yield the target dimethyl ester.

However, a significant knowledge gap exists in the peer-reviewed literature regarding the specific reactivity and detailed physicochemical properties of this compound itself. While the chemistry of the parent acenaphthylene (B141429) and its quinone is well-documented, dedicated studies on the reactivity of the 5,6-dicarboxylate ester are scarce. wikipedia.orgmdpi.com This lack of focused research limits the full exploitation of this molecule's potential.

Unexplored Reactivity and Stereochemical Challenges

The reactivity of this compound remains largely unexplored. The acenaphthylene core is known to undergo reactions such as hydrogenation to acenaphthene and can participate in atmospheric reactions with hydroxyl radicals and ozone. wikipedia.orgnih.gov The electron-withdrawing nature of the two ester groups at the 5 and 6 positions is expected to influence the reactivity of the aromatic system, potentially altering its susceptibility to electrophilic and nucleophilic attack compared to the unsubstituted acenaphthylene.

Furthermore, the ester groups themselves offer sites for chemical modification, such as hydrolysis, amidation, or reduction, which could lead to a diverse range of new derivatives. The stereochemical aspects of reactions involving the acenaphthylene plane and the potential for creating chiral derivatives through asymmetric synthesis are areas that present both challenges and opportunities for future investigation.

Emerging Synthetic Methodologies for Enhanced Efficiency

While classical esterification methods are likely applicable for the synthesis of this compound, there is room for the application of modern, more efficient synthetic methodologies. These could include the use of advanced catalytic systems for the direct carboxylation and esterification of the acenaphthylene core, potentially bypassing the need to synthesize and isolate the dicarboxylic acid intermediate. The development of such methods could lead to higher yields, reduced reaction times, and more environmentally benign synthetic routes.

Prospects for Novel Material Design and Functionality Based on the Acenaphthylene-Dicarboxylate Scaffold

The acenaphthylene-dicarboxylate scaffold holds considerable promise for the design of novel materials. Acenaphthylene and its derivatives are known to be valuable building blocks for organic semiconductors and polymers. rsc.orggoogle.com The rigid, planar structure of the acenaphthylene core can facilitate π-π stacking, which is crucial for charge transport in organic electronic devices.

The presence of the dicarboxylate functional groups provides a handle for polymerization, allowing for the incorporation of the acenaphthylene unit into polyesters, polyamides, and other polymers. colab.ws This could lead to the development of materials with tailored thermal, mechanical, and optoelectronic properties. The electronic properties of acenaphthylene derivatives have been a subject of study, and functionalization with ester groups can be expected to modulate these properties, opening up possibilities for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.net The inherent reactivity of the acenaphthylene moiety also allows for its use in creating crosslinked polymers. colab.ws

Q & A

Q. What are the standard laboratory synthesis protocols for dimethyl acenaphthylene-5,6-dicarboxylate, and how can purity be ensured?

this compound is commonly synthesized via cycloaddition reactions using dimethyl acetylenedicarboxylate (DMAD) as a dienophile. For example, Huisgen 1,3-dipolar cycloadditions with nitrile oxides or azides are well-documented . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol. Purity validation requires melting point analysis, HPLC (>95% purity), and spectroscopic characterization (e.g., NMR, IR) .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm ester groups and aromatic proton environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 270.28) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability .

Q. What safety protocols are essential for handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Spill Management : Absorb spills with diatomaceous earth and decontaminate surfaces with ethanol .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can mechanistic pathways of cycloaddition reactions involving this compound be elucidated?

Mechanistic studies require a combination of experimental and computational approaches:

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

- Density Functional Theory (DFT) : Model transition states and orbital interactions (e.g., frontier molecular orbital analysis) to predict regioselectivity .

- Trapping Intermediates : Use low-temperature NMR or ESI-MS to detect transient intermediates like zwitterionic adducts .

Q. What strategies optimize reaction yields in multi-component reactions using this compound?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., proline derivatives) to enhance stereoselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) often improve solubility, while microwave irradiation reduces reaction time .

- Factorial Design : Apply Taguchi or Box-Behnken designs to systematically vary temperature, catalyst loading, and stoichiometry .

Q. How should researchers resolve contradictions in reported reaction outcomes (e.g., yield variability)?

- Reproducibility Checks : Replicate published protocols with controlled variables (e.g., humidity, reagent batches) .

- Byproduct Analysis : Use LC-MS or GC-MS to identify side products formed under differing conditions (e.g., oxidative degradation) .

- Cross-Validation : Compare results across analogous systems (e.g., diethyl vs. dimethyl esters) to isolate structural influences .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.